3-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridazine
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Overview
Description
3-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a methoxy group linked to a difluorocyclobutyl moiety at the 6-position. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridazine with 3,3-difluorocyclobutylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Coupling Reactions: Formation of biaryl pyridazine derivatives.
Scientific Research Applications
3-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyridazine: Lacks the difluorocyclobutyl moiety but shares the pyridazine core structure.
3,6-Dichloropyridazine: Contains two chloro substituents and is used in similar chemical reactions.
3-Chloro-6-methylpyridazine: Features a methyl group instead of the methoxy group and exhibits different reactivity.
Uniqueness
3-Chloro-6-((3,3-difluorocyclobutyl)methoxy)pyridazine is unique due to the presence of the difluorocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Properties
Molecular Formula |
C9H9ClF2N2O |
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Molecular Weight |
234.63 g/mol |
IUPAC Name |
3-chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine |
InChI |
InChI=1S/C9H9ClF2N2O/c10-7-1-2-8(14-13-7)15-5-6-3-9(11,12)4-6/h1-2,6H,3-5H2 |
InChI Key |
IXLVHDPDLBTQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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